Cas no 2171153-24-3 (2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid)

2-(2S)-1-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. Its key structural features include a piperidine ring and a carboxylic acid functional group, enabling selective incorporation into peptide chains. The Fmoc protecting group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained secondary structures or modifying peptide backbones, enhancing stability or bioactivity in synthetic peptides. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and drug development, where precise control over peptide conformation is critical.
2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid structure
2171153-24-3 structure
商品名:2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid
CAS番号:2171153-24-3
MF:C25H28N2O5
メガワット:436.500226974487
CID:6378545
PubChem ID:165559205

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid
    • EN300-1580046
    • 2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
    • 2171153-24-3
    • インチ: 1S/C25H28N2O5/c28-23(27-14-6-5-7-17(27)15-24(29)30)12-13-26-25(31)32-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,5-7,12-16H2,(H,26,31)(H,29,30)/t17-/m0/s1
    • InChIKey: YZEXAVFTIYEDHJ-KRWDZBQOSA-N
    • ほほえんだ: O=C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@H]1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 661
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1580046-0.05g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
0.05g
$2829.0 2023-06-04
Enamine
EN300-1580046-0.5g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
0.5g
$3233.0 2023-06-04
Enamine
EN300-1580046-5000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
5000mg
$2650.0 2023-09-24
Enamine
EN300-1580046-10000mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
10000mg
$3929.0 2023-09-24
Enamine
EN300-1580046-5.0g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
5g
$9769.0 2023-06-04
Enamine
EN300-1580046-500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
500mg
$877.0 2023-09-24
Enamine
EN300-1580046-2500mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
2500mg
$1791.0 2023-09-24
Enamine
EN300-1580046-0.25g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
0.25g
$3099.0 2023-06-04
Enamine
EN300-1580046-2.5g
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
2.5g
$6602.0 2023-06-04
Enamine
EN300-1580046-100mg
2-[(2S)-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidin-2-yl]acetic acid
2171153-24-3
100mg
$804.0 2023-09-24

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid 関連文献

2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acidに関する追加情報

Comprehensive Analysis of 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid (CAS No. 2171153-24-3)

In the rapidly evolving field of pharmaceutical chemistry, 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid (CAS No. 2171153-24-3) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in peptide synthesis and drug development. Its unique structural features, including the piperidine ring and Fmoc-protected amine, make it a versatile building block for researchers exploring novel therapeutic agents.

The growing demand for peptide-based therapeutics has brought attention to compounds like 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid. With the rise of personalized medicine and targeted drug delivery systems, this molecule's ability to serve as a protected intermediate in solid-phase peptide synthesis (SPPS) has become increasingly valuable. Researchers are particularly interested in its application for developing GPCR-targeting drugs and enzyme inhibitors, areas that dominate current pharmaceutical research trends.

From a chemical perspective, the CAS 2171153-24-3 compound exhibits several noteworthy characteristics. The Fmoc group (9-fluorenylmethoxycarbonyl) provides excellent protection for the amine functionality during peptide elongation, while remaining selectively removable under mild basic conditions. This property makes it ideal for automated peptide synthesizers, a technology that has seen tremendous adoption in modern research laboratories. The piperidin-2-ylacetic acid moiety contributes to the molecule's conformational flexibility, potentially enhancing binding affinity in therapeutic applications.

The synthesis and application of 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid align perfectly with current trends in green chemistry and sustainable pharmaceutical production. As the industry moves toward more environmentally friendly processes, the compound's compatibility with water-based coupling reagents and reduced solvent systems positions it as a forward-looking choice for medicinal chemists. This aspect responds to the increasing number of searches for eco-friendly peptide synthesis methods in scientific databases.

Quality control and characterization of CAS 2171153-24-3 involve advanced analytical techniques that reflect modern pharmaceutical standards. High-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy are typically employed to verify the compound's purity and structural integrity. These analytical approaches address common researcher queries about peptide intermediate characterization and Fmoc-amino acid quality assessment, topics that frequently appear in scientific literature searches.

The stability profile of 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid makes it particularly suitable for long-term storage and international shipping, important considerations for global research collaborations. Proper handling typically involves storage at -20°C in anhydrous conditions, with attention to moisture-sensitive characteristics common to Fmoc-protected compounds. These practical aspects respond to frequently asked questions in research forums about amino acid derivative storage and handling protocols.

Looking toward future applications, CAS 2171153-24-3 shows promise in emerging areas such as peptide-drug conjugates and bioconjugation chemistry. The compound's structural features allow for diverse modifications, enabling researchers to explore innovative approaches in drug delivery optimization and therapeutic targeting. These potential applications align with current hot topics in medicinal chemistry, including ADC development (antibody-drug conjugates) and targeted cancer therapies.

In conclusion, 2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidin-2-ylacetic acid represents a sophisticated tool in modern pharmaceutical research. Its combination of chemical stability, synthetic versatility, and therapeutic potential makes it a valuable asset for researchers working at the forefront of peptide science and drug discovery. As the field continues to evolve, this compound will likely play an increasingly important role in addressing some of the most challenging medical needs through innovative molecular design.

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